Compound Description: MDL-899 is a long-acting antihypertensive vasodilator. Pharmacological studies in conscious hypertensive rats and dogs demonstrated its ability to reduce blood pressure to normal levels. [] The compound exhibits a slow onset of action, reaching peak effect at 3 hours, with a long duration of action exceeding 7 hours after oral or intravenous administration. [] Studies indicate MDL-899 antagonizes the development of hypertension and does not exhibit tolerance in hypertensive rats. [] Hemodynamic studies in conscious normotensive rats revealed that the blood pressure reduction is associated with increased heart rate, cardiac output, and decreased total peripheral resistance. [] The mechanism of action does not involve alpha-blocking activity, beta 2-stimulating activity, or prostaglandin release. [] Compared with hydralazine, MDL-899 shows slower onset, longer duration, absence of adrenergic stimulation, lower toxicity, and lacks mutagenic properties. []
Compound Description: This class of compounds is synthesized through the reaction of methyl 4-aryl-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-4-oxo-2-butenoates with oxalyl chloride. [] They serve as intermediates in the synthesis of methyl 3-aroyl-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylates, the structures of which have been confirmed by X-ray diffraction analysis. []
Compound Description: This compound is synthesized via a palladium(II) acetate-catalyzed intramolecular and intermolecular C-C coupling reaction between N,N-diallylacrylamide and 1-bromo-4-chlorobenzene. [] The crystal structure analysis revealed weak intermolecular C-H⋯O interactions leading to extended one-dimensional chains. []
Compound Description: S33138 is a preferential antagonist of cloned human dopamine D3 receptors versus D2L and D2S receptors. [] Studies in mice show that S33138 increases mRNA levels encoding c-fos in D3 receptor-rich brain regions like the Isles of Calleja and nucleus accumbens more potently than in D2 receptor-rich striatum. [] Chronic administration in rats preferentially reduces spontaneously active dopaminergic neurons in the ventral tegmental area compared with the substantia nigra. [] S33138 potentiates the antiparkinsonian actions of the D3/D2 agonist ropinirole at low doses but diminishes them at higher doses in primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [] It also attenuates hypothermia and yawns induced by the D3/D2 agonist 7-OH-DPAT and blocks the discriminative properties of PD128,907, both D3/D2 agonists. [] S33138 prevents the inhibitory influence of PD128,907 on dopamine release in various brain regions and abolishes its inhibition of ventral tegmental dopaminergic neuron firing. [] Higher doses of S33138 reveal antagonist properties at α2C-adrenoceptors, increasing the firing rate of adrenergic perikarya. [] S33138 also demonstrates antagonist properties at 5-HT2A and 5-HT7 receptors, blocking head twitches induced by 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane and hypothermia induced by 5-carboxytryptamine, respectively. []
Compound Description: CHC-Mal is a novel derivatization reagent used for the selective detection of free thiols in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). [] It enables in situ derivatization of free thiol groups in metabolites like glutathione and cysteine and reduced proteins like insulin, facilitating the imaging of their spatial distribution in tissues. [] CHC-Mal allows for the detection of thiol-containing metabolites in aged tissues, even in the presence of excess reducing agents. [] Notably, CHC-Mal-derivatized low-mass metabolites can be detected without a conventional MALDI matrix. []
2-cyano-N-(quinolin-3-yl) acrylamide derivatives
Compound Description: This series of compounds was synthesized and evaluated for cytotoxic activity against the breast cancer cell line MCF7. [] Some derivatives, particularly 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15), exhibited high activity compared with doxorubicin. [] Structure-activity relationships revealed that substitutions on the phenyl ring of the acrylamide moiety significantly influence cytotoxic activity. []
Compound Description: Compound 4 is an intermediate in the synthesis of pyrazole derivatives, obtained by reacting 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide (3) with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. [] This compound serves as a key building block for constructing pyrazole derivatives, which have shown promising antitumor activity against the HepG2 cell line. []
Compound Description: This class of compounds is synthesized through the reaction of N,N'-(ethane-1,2-diyl)-bis(2-cyano-3-phenylacrylamide) derivatives with 2-cyanothioacetamide. [] These compounds serve as versatile building blocks for synthesizing diverse heterocyclic compounds, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, by reacting with various reagents like hydrazine hydrate and chloroacetone, respectively. []
Compound Description: This compound was identified through an integrated computational and experimental approach as a potential inhibitor for SARS-CoV-2 3CL protease. [] It effectively inhibits the protease with an IC50 of 38 ± 3 μM, offering a new avenue for therapeutic intervention against COVID-19. [] The quinoxaline structure, a novel feature among 3CL protease inhibitors, makes this compound particularly interesting for lead optimization. []
4-Methylhistamine
Compound Description: Originally considered a moderately active and selective histamine H2 receptor (H2R) agonist, 4-methylhistamine was identified as a high-affinity H4R ligand (Ki 50 nM) with over 100-fold selectivity for the human H4R over other histamine receptor subtypes. [] It potently activates the hH4R (pEC50 7.4 ± 0.1) [], a response competitively antagonized by the selective H4R antagonist JNJ 7777120. [] This discovery makes 4-methylhistamine a valuable tool for understanding H4R physiological roles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.